5-Iodo-2h-tetrazole
CAS No.: 66924-15-0
Cat. No.: VC18762747
Molecular Formula: CHIN4
Molecular Weight: 195.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66924-15-0 |
---|---|
Molecular Formula | CHIN4 |
Molecular Weight | 195.95 g/mol |
IUPAC Name | 5-iodo-2H-tetrazole |
Standard InChI | InChI=1S/CHIN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) |
Standard InChI Key | ZTLJPKSDOIYBHM-UHFFFAOYSA-N |
Canonical SMILES | C1(=NNN=N1)I |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
5-Iodo-2H-tetrazole belongs to the tetrazole family, a class of five-membered aromatic rings containing four nitrogen atoms. The iodine substituent at the 5-position introduces significant electronegativity, influencing the compound’s reactivity and stability. The molecular structure is defined by the formula C₂HIN₄, with an exact mass of 195.925 g/mol and a polar surface area (PSA) of 54.46 Ų . Tautomerism between 1H- and 2H- forms is possible, but the 2H-tautomer predominates due to steric and electronic factors .
Table 1: Key Physicochemical Properties of 5-Iodo-2H-tetrazole
Property | Value | Source |
---|---|---|
Molecular Weight | 195.95 g/mol | |
Density | 2.819 g/cm³ | |
Boiling Point | 322.8°C at 760 mmHg | |
Flash Point | 149°C | |
Refractive Index | 1.734 |
Spectroscopic and Analytical Data
Infrared (IR) spectroscopy reveals characteristic N–H and C–I stretches at 3200–3400 cm⁻¹ and 550–650 cm⁻¹, respectively . Nuclear magnetic resonance (NMR) spectra display a singlet for the tetrazole proton at δ 8.9–9.2 ppm in CDCl₃, with iodine-induced deshielding effects . Mass spectrometry confirms the molecular ion peak at m/z 195.925, consistent with the exact mass .
Synthesis and Manufacturing
Historical Synthesis
The original 1935 method by Oliveri-Mandala and Irrera involved iodination of 2H-tetrazole using iodine monochloride (ICl) in acetic acid, yielding the product in modest yields . This route, while foundational, suffered from harsh conditions and low scalability.
Modern Catalytic Approaches
Recent advances leverage transition metal catalysis. A copper(I)-mediated N-arylation protocol enables the coupling of 5-aryl-2H-tetrazoles with diaryliodonium salts (Ar₂I⁺X⁻) under mild conditions (DMF, K₂CO₃, 25°C) . For 5-iodo-2H-tetrazole, this method substitutes aryl groups with iodine via iodonium intermediates, achieving yields of 65–78% .
Table 2: Comparative Synthesis Methods
Method | Conditions | Yield (%) | Reference |
---|---|---|---|
Iodination (1935) | ICl, acetic acid, reflux | 40–50 | |
Cu-Catalyzed Arylation | CuI, K₂CO₃, DMF, 25°C | 65–78 | |
Multi-Component Reaction | Neat, NaN₃, 80°C | 70–85 |
Applications in Organic Synthesis
Precursor to Nitrile Imines
5-Iodo-2H-tetrazole serves as a key precursor for 1,3-diarylnitrile imines, short-lived dipolar intermediates used in cycloaddition reactions . These reactions yield pyrazoline and isoxazoline derivatives, valuable in agrochemical and pharmaceutical synthesis .
Cross-Coupling Reactions
Derivatives and Related Compounds
5-(Iodomethyl)-2H-tetrazole
This derivative (CID 2763033) incorporates an iodomethyl group, expanding utility in radiopharmaceuticals. With a molecular weight of 209.98 g/mol, it serves as a precursor for iodine-123/131 labeled probes .
5-Azido-2H-tetrazole
The azido analog (CID 23279255) participates in click chemistry, forming triazole linkages with alkynes. Its crystalline structure (CCDC 673182) has been resolved via X-ray diffraction, revealing planar geometry and strong hydrogen bonding .
Recent Advances and Future Directions
A 2023 molecular dynamics study highlighted tetrazoles’ binding stability with protein kinases, underscoring their drug design potential . Future research may explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume